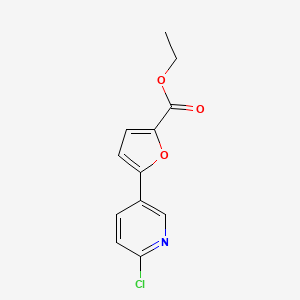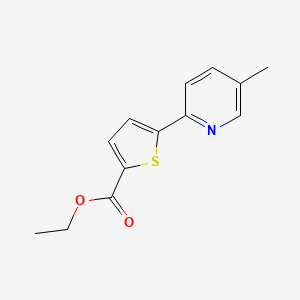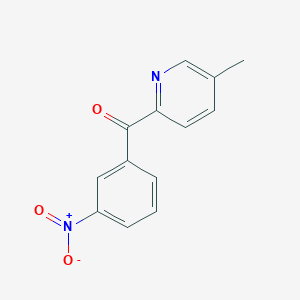
4-Methyl-3-(3-thienyl)pyridine
Descripción general
Descripción
4-Methyl-3-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS and a molecular weight of 175.25 .
Synthesis Analysis
The synthesis of pyridines and related compounds has been extensively studied. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, has been used to create biaryl building blocks . This method could potentially be used in the synthesis of 4-Methyl-3-(3-thienyl)pyridine.Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(3-thienyl)pyridine can be represented by the InChI code1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 . This code provides a unique representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Bioactive Ligands in Medicinal Chemistry
“4-Methyl-3-(3-thienyl)pyridine” derivatives can act as bioactive ligands, which are molecules that bind to a biological macromolecule. They are essential in drug design and development, particularly in pharmaceuticals. These compounds can exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .
Chemosensors for Ion Recognition
Pyridine derivatives, including “4-Methyl-3-(3-thienyl)pyridine,” can be used to develop chemosensors. These are chemical sensors capable of detecting ions or molecules, providing qualitative and quantitative analysis. They are particularly useful for environmental and biological media, where they can detect specific ions with high sensitivity .
Synthesis of Fused Pyridine Derivatives
Fused pyridine derivatives are increasingly important in drug design and medicinal chemistry due to their structural similarity to DNA bases. “4-Methyl-3-(3-thienyl)pyridine” can be used to synthesize various fused pyridine derivatives, which have shown effectiveness in antiviral and anticancer applications, as well as activities against tuberculosis, bacteria, fungi, inflammation, and malaria .
Enhancing Drug Properties
The incorporation of “4-Methyl-3-(3-thienyl)pyridine” into drug molecules can positively contribute to the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds. This can enhance the drug’s overall effectiveness and pharmacokinetic properties .
Cation Recognition and Colorimetric Sensing
Specific derivatives of “4-Methyl-3-(3-thienyl)pyridine” have been designed to recognize cations, such as Hg^2+. These compounds can exhibit a visible color change upon binding with the ion, which can be used for naked-eye detection in various applications, including environmental monitoring and diagnostics .
Organic Synthesis and Chemical Reactions
“4-Methyl-3-(3-thienyl)pyridine” is used in organic synthesis, where it can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and N-protonation. This makes it a versatile compound in the synthesis of more complex organic molecules .
Mecanismo De Acción
Target of Action
4-Methyl-3-(3-thienyl)pyridine is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Propiedades
IUPAC Name |
4-methyl-3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCIQZRUGSFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
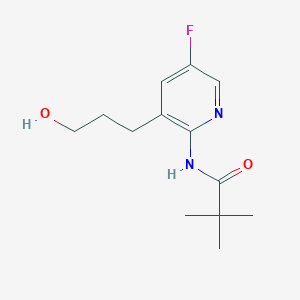
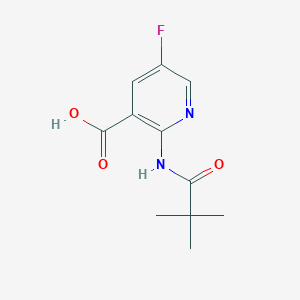
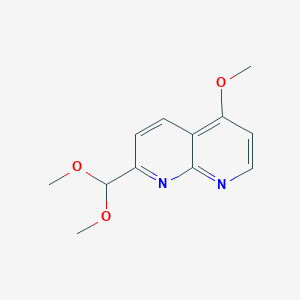
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)


